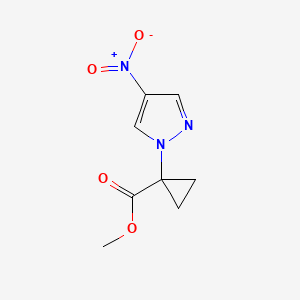
METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE is a chemical compound with a complex structure that includes a cyclopropane ring, a pyrazole ring, and a nitro group
Métodos De Preparación
The synthesis of METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE typically involves multiple steps. One common method includes the nitration of a pyrazole derivative followed by the formation of the cyclopropane ring. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Aplicaciones Científicas De Investigación
METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological receptors. These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparación Con Compuestos Similares
METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE can be compared with other similar compounds such as:
1-methyl-4-nitro-1H-pyrazole: Shares the pyrazole and nitro groups but lacks the cyclopropane ring.
1-methyl-4-(4-nitro-1H-pyrazol-1-yl)methylpiperidine: Contains a piperidine ring instead of a cyclopropane ring.
2-(1-methyl-1H-pyrazol-4-yl)morpholine: Includes a morpholine ring instead of a cyclopropane ring
Propiedades
Fórmula molecular |
C8H9N3O4 |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
methyl 1-(4-nitropyrazol-1-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H9N3O4/c1-15-7(12)8(2-3-8)10-5-6(4-9-10)11(13)14/h4-5H,2-3H2,1H3 |
Clave InChI |
XRZUQLYWNFJJAM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC1)N2C=C(C=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

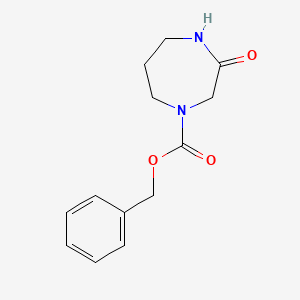
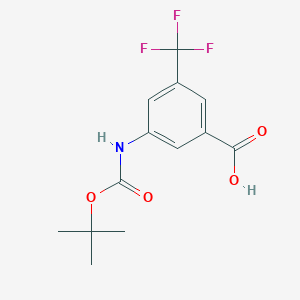

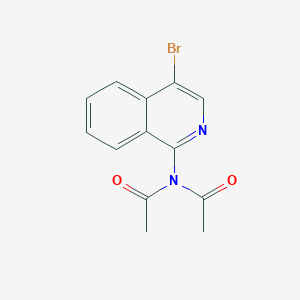


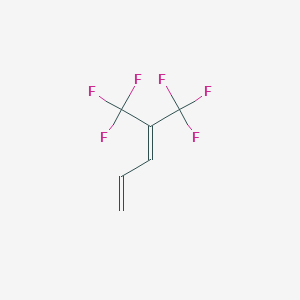
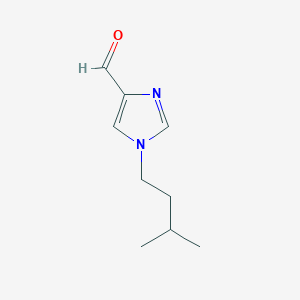
![4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-2,3-dihydro-1-benzofuran-5-yl)benzonitrile](/img/structure/B8485550.png)


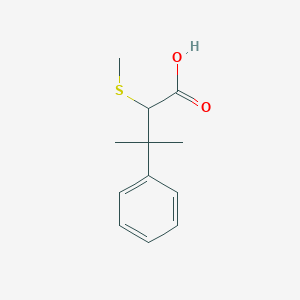
![METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE](/img/structure/B8485563.png)
